Cas no 74046-05-2 (3'-Methoxyglabridin)

3'-Methoxyglabridin structure
3'-Methoxyglabridin structure
Productnaam:3'-Methoxyglabridin
CAS-nummer:74046-05-2
MF:C21H22O5
MW:354.396386623383
CID:2048269
PubChem ID:10338211

3'-Methoxyglabridin Chemische en fysische eigenschappen

Naam en identificatie

    • 3'-Methoxyglabridin
    • 39OP7EL0PK
    • 1,3-Benzenediol, 4-((3R)-3,4-dihydro-8,8-dimethyl-2H,8H-benzo(1,2-b:3,4-b')dipyran-3-yl)-2-methoxy-
    • 74046-05-2
    • UNII-39OP7EL0PK
    • CHEMBL463948
    • 3'-Methoxyglabradin
    • Q27256920
    • 4-[(3R)-3,4-Dihydro-8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl]-2-methoxy-1,3-benzenediol
    • DTXSID301115970
    • 1,2-Benzenediol, 3-[3,4-dihydro-8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl]-6-methoxy-, (R)-
    • (R)-3-(8,8-Dimethyl-2,3,4,8-tetrahydropyrano[2,3-f]chromen-3-yl)-6-methoxybenzene-1,2-diol
    • 3'-Hydroxy-4'-methoxyglabridin
    • CHEBI:175557
    • PPBISUGOQDBBEL-UHFFFAOYSA-N
    • 3-(8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-]chromen-3-yl)-6-methoxybenzene-1,2-diol
    • 3-{8,8-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromen-3-yl}-6-methoxybenzene-1,2-diol
    • 3'-Hydroxy-4'-O-methylglabridin
    • SCHEMBL12866271
    • 1,2-Benzenediol, 3-[(3R)-3,4-dihydro-8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl]-6-methoxy-
    • 4-[(3R)-3,4-Dihydro-8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-ba(2)]dipyran-3-yl]-2-methoxy-1,3-benzenediol
    • Inchi: InChI=1S/C21H22O5/c1-21(2)9-8-15-16(26-21)6-4-12-10-13(11-25-20(12)15)14-5-7-17(24-3)19(23)18(14)22/h4-9,13,22-23H,10-11H2,1-3H3
    • InChI-sleutel: PPBISUGOQDBBEL-UHFFFAOYSA-N
    • LACHT: CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C(=C(C=C4)OC)O)O)C

Berekende eigenschappen

  • Exacte massa: 354.14672380g/mol
  • Monoisotopische massa: 354.14672380g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 2
  • Complexiteit: 533
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 68.2Ų
  • XLogP3: 3.9
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